2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol is a heterocyclic compound belonging to the class of pyrimidines that has seen an increase in scientific research in recent years. It has been used in a variety of applications, including drug discovery and development, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Anti-Fibrosis Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrimidine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . They have been evaluated for their anti-fibrotic activities .
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Fungicidal Activity
- Scientific Field : Agricultural Chemistry
- Summary of Application : Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
- Results : The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrimidine derivatives are known to exhibit antimicrobial activities .
- Methods of Application : A series of novel pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against various microbial strains .
- Results : Some compounds showed promising antimicrobial activities .
Antiviral Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrimidine derivatives are known to exhibit antiviral activities .
- Methods of Application : A series of novel pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against various viral strains .
- Results : Some compounds showed promising antiviral activities .
Antitumor Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : Pyrimidine derivatives are known to exhibit antitumor activities .
- Methods of Application : A series of novel pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against various tumor cell lines .
- Results : Some compounds showed promising antitumor activities .
Mitochondrial Complex I Electron Transport Inhibitors
- Scientific Field : Agricultural Chemistry
- Summary of Application : Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .
- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized .
- Results : The new compounds showed excellent fungicidal activity .
properties
IUPAC Name |
2-cyclopropyl-4-(furan-2-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-6-8(9-2-1-5-15-9)12-11(13-10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSHFBPYTBJPSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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